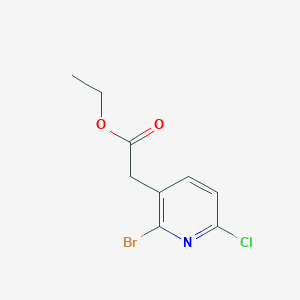![molecular formula C16H12BrN3 B13141369 [3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)- CAS No. 821784-37-6](/img/structure/B13141369.png)
[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is a compound that belongs to the class of bipyridine derivatives. These compounds are known for their versatile applications in various fields such as chemistry, biology, and materials science. The presence of the bromophenyl group and bipyridine moiety in its structure makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine typically involves the use of Suzuki cross-coupling reactions. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 3-bromophenylboronic acid and 3,4’-bipyridin-5-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate is commonly employed .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine, often involves large-scale Suzuki coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce bipyridine amines .
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biological processes. Additionally, the bromophenyl group can participate in interactions with biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in the synthesis of metal-organic frameworks (MOFs).
3,3’-Bipyridine: Used in the development of organic electronic materials.
Uniqueness
N-(3-Bromophenyl)-[3,4’-bipyridin]-5-amine is unique due to the presence of both the bromophenyl group and the bipyridine moiety. This combination enhances its versatility and potential for various applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
821784-37-6 |
|---|---|
Molekularformel |
C16H12BrN3 |
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12BrN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
InChI-Schlüssel |
UBOMRLPHVBMOBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


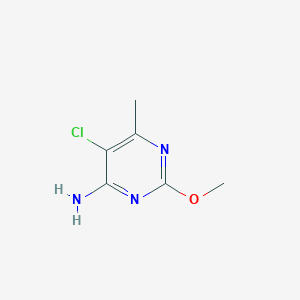
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)




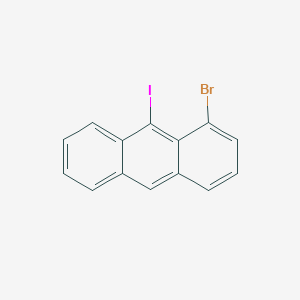
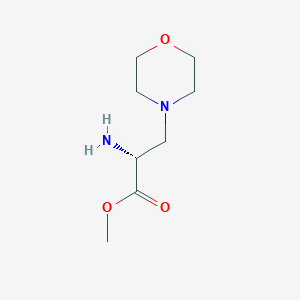

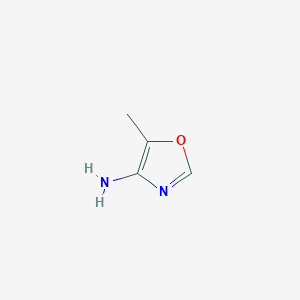
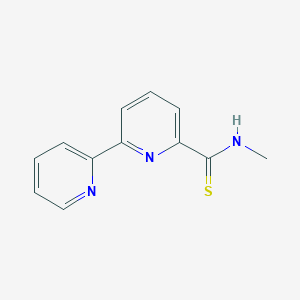
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
